molecular formula C22H17N3O4S B6575123 methyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate CAS No. 1105224-38-1

methyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate

Cat. No.: B6575123
CAS No.: 1105224-38-1
M. Wt: 419.5 g/mol
InChI Key: AHIPPABMLXKTMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C22H17N3O4S and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.09397721 g/mol and the complexity rating of the compound is 686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a thieno[3,2-d]pyrimidine core substituted with various functional groups. Its molecular formula is C22H19N3O3SC_{22}H_{19}N_{3}O_{3}S with a molecular weight of approximately 405.47 g/mol. The presence of the thieno and pyrimidine rings suggests potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. A study highlighted that certain thieno derivatives demonstrated potent activity against both bacterial and fungal strains. For instance, compounds with similar structures showed minimum inhibitory concentrations (MICs) as low as 1.95 μg/mL against Micrococcus luteus and Bacillus spp. .

Antitumor Activity

The thieno[3,2-d]pyrimidine scaffold has been linked to antitumor activity. In vitro studies have shown that compounds containing this moiety can inhibit the proliferation of cancer cell lines. For example, one study reported that specific derivatives reduced cell viability in human cancer cell lines by inducing apoptosis .

Enzyme Inhibition

Another aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research has indicated that similar compounds can act as inhibitors for various enzymes involved in metabolic pathways, which may contribute to their therapeutic effects .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with an MIC of 12.5 μg/mL against E. coli .

Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on its cytotoxic effects, the compound was tested against various cancer cell lines. The findings revealed that it inhibited cell growth effectively at concentrations ranging from 10 to 50 μM, suggesting a dose-dependent response .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC (μg/mL)IC50 (μM)
AntimicrobialStaphylococcus aureus10-
AntimicrobialEscherichia coli12.5-
AntitumorHuman cancer cell lines-25
Enzyme InhibitionVarious metabolic enzymes--

Table 2: Structure-Activity Relationship (SAR)

Compound StructureBiological ActivityObservations
Thieno[3,2-d]pyrimidine derivativeAntibacterialStrong activity against Gram+
Acetamido substitutionCytotoxicityEnhanced potency in cancer cells

Properties

IUPAC Name

methyl 4-[[2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S/c1-29-22(28)15-7-9-16(10-8-15)24-18(26)11-25-13-23-19-17(12-30-20(19)21(25)27)14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIPPABMLXKTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.